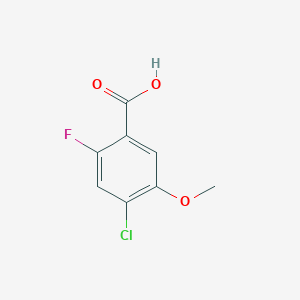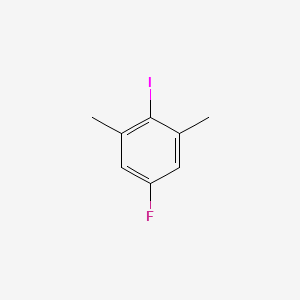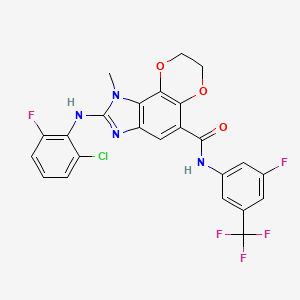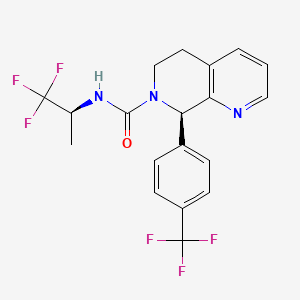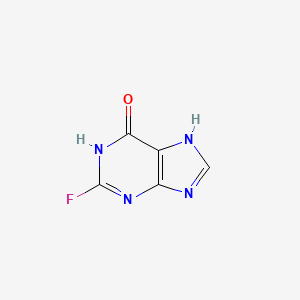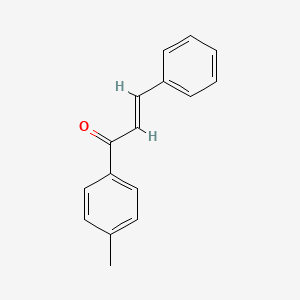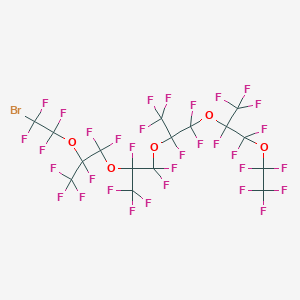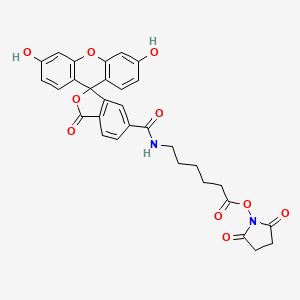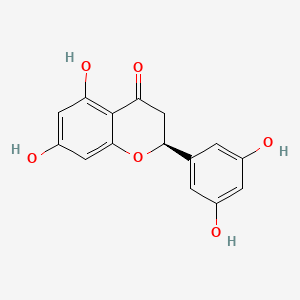
(S)-2-(3,5-二羟基苯基)-5,7-二羟基色满-4-酮
描述
“(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one” is a flavonoid-like compound, given its structure. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, which comes from their ability to reduce free radical formation and to scavenge free radicals .
Molecular Structure Analysis
The compound contains a chroman ring system, which is a common structural motif in many natural products, including flavonoids. It also has multiple hydroxy (OH) groups, which could contribute to its potential biological activity through hydrogen bonding interactions .Chemical Reactions Analysis
The presence of multiple hydroxy groups in the compound suggests that it could undergo reactions typical of alcohols, such as esterification or ether formation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydroxy groups could enhance its solubility in polar solvents. The aromatic ring system could contribute to its UV-visible absorption spectrum .科学研究应用
结构和合成见解
合成方法和衍生物研究:包括 3-苄基色满-4-酮衍生物在内的异黄烷酮的合成证明了该化合物作为开发药理活性分子的支架的潜力。这些衍生物表现出抗炎、抗菌和抗癌活性,突出了羟基化模式在决定生物活性中的重要性 (Salam 等人,2021)。此外,这些化合物的详细合成过程为生产具有特定生物功能的复杂类黄酮结构提供了宝贵的见解。
化学分析和性质:先进的光谱和计算方法已被用于研究类黄酮衍生物的化学性质,包括它们的构象动力学、电子结构以及与其他分子的相互作用。例如,对核桃叶提取物主要酚类成分的研究强调了理论研究在理解此类化合物的分子行为和势能面中的重要性,有助于识别它们的药理潜力 (Aydın 和 Özpozan,2020)。
生物活性和药理潜力
生物活性化合物合成:基于 3-苯丙基醚衍生物的超分子树状聚合物的产生突出了类黄酮作为具有药物递送和分子自组装潜力的高阶结构的构建模块的多功能性。这些结构表现出独特的性质,如形成多孔柱状晶格和空心球体,证明了该化合物在新材料和治疗剂开发中的作用 (Percec 等人,2006)。
治疗潜力探索:对柚皮苷(一种密切相关的类黄酮)的研究阐明了此类化合物治疗各种疾病的治疗潜力。柚皮苷因其抗炎和抗氧化作用而被广泛研究,表明类黄酮在神经、心血管和代谢疾病中具有广泛的治疗应用 (Rani 等人,2016)。
作用机制
Target of Action
Flavonoids, a class of compounds to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like 3’,5,5’,7-Tetrahydroxyflavanone are involved in a variety of biochemical pathways. They are known to have antioxidant properties, reducing the damage induced by oxidative stress in cells . They also have anti-infective properties, including antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .
Pharmacokinetics
Its absolute bioavailability was found to be 1.04%, with a plasma elimination half-life of approximately 5 hours .
Result of Action
3’,5,5’,7-Tetrahydroxyflavanone has been found to have inhibitory effects on HIV-1 reverse transcriptase (RT)-associated RNase H function, suggesting potential antiviral activity against HIV-1 . It also has anti-inflammatory properties, with the ability to inhibit nitric oxide (NO) production. This inhibitory effect is accompanied by dose-dependent decreases in LPS-induced nitric oxide synthase (iNOS) in RAW 264.7 cells .
Action Environment
The bioavailability and efficacy of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOUUNTAVCXBN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904176 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160436-10-2 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3',5,5',7-tetrahydroxyflavanone being found in Dendrobium candidum?
A1: This discovery is notable because it marks the first time 3',5,5',7-tetrahydroxyflavanone, also known as naringenin, has been isolated from Dendrobium candidum []. This finding contributes to our understanding of the phytochemical profile of this plant and its potential medicinal properties.
Q2: Besides Dendrobium candidum, what other plant sources are known to contain 3',5,5',7-tetrahydroxyflavanone?
A2: 3',5,5',7-Tetrahydroxyflavanone has been identified in several plant species. Research highlights its presence in:* Rhus semialata [] * Blumea balsamifera []* Thymus munbyanus subsp. ciliatus []* Cotinus coggygria Scop. []
Q3: What is the structural characterization of 3',5,5',7-tetrahydroxyflavanone?
A3: 3',5,5',7-Tetrahydroxyflavanone possesses the following characteristics:
- Spectroscopic Data: Structural elucidation often involves techniques like 1D and 2D NMR, HR-ESI-MS, IR, and UV [].
Q4: Research mentions a relationship between structure and activity for compounds isolated from Dendrobium candidum. What is the significance of the structure of 3',5,5',7-tetrahydroxyflavanone?
A4: While the research paper on Dendrobium candidum [] doesn't delve into specific structure-activity relationships for 3',5,5',7-tetrahydroxyflavanone, its structure, characteristic of flavanones, suggests potential antioxidant activity. The presence of multiple hydroxyl groups is often associated with the ability to scavenge free radicals.
Q5: The research mentions 3',5,5',7-tetrahydroxyflavanone exhibited "medium antioxidant activity." How was this activity assessed?
A5: The antioxidant activity of 3',5,5',7-tetrahydroxyflavanone was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay []. This common method measures the compound's ability to neutralize DPPH radicals, providing a quantifiable measure of its antioxidant potential.
Q6: Are there any known controversies or corrections regarding the identification of 3',5,5',7-tetrahydroxyflavanone?
A6: Interestingly, a research paper pointed out a case of mistaken identity involving 3',5,5',7-tetrahydroxyflavanone. A compound previously named "huazhongilexone" was incorrectly assigned this structure []. This highlights the importance of rigorous structural confirmation in natural product chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



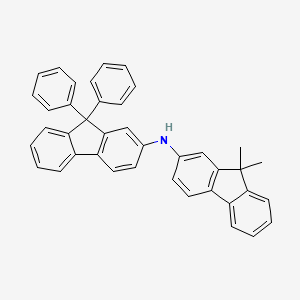
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
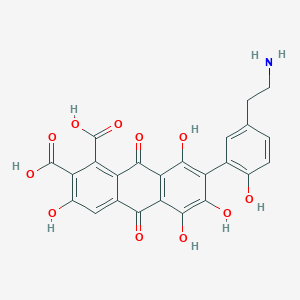
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
